molecular formula C16H10Cl2F2N2O B2833046 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one CAS No. 176523-61-8

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one

Cat. No.: B2833046
CAS No.: 176523-61-8
M. Wt: 355.17
InChI Key: SASPCFARYCMOLM-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 2,6-difluorobenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired dihydropyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while reduction may produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of substituted dihydropyrimidinones.

Scientific Research Applications

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrimidinones.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-6-phenyl-1,4-dihydropyrimidin-2-one
  • 3-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)-1,4-dihydropyrimidin-2-one
  • 3-(3,4-Dichlorophenyl)-6-(2,4-difluorophenyl)-1,4-dihydropyrimidin-2-one

Uniqueness

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the specific arrangement of dichlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,4-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N2O/c17-10-5-4-9(8-11(10)18)22-7-6-14(21-16(22)23)15-12(19)2-1-3-13(15)20/h1-6,8H,7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASPCFARYCMOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC(=O)N1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176523-61-8
Record name 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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